molecular formula C22H26N2O2S B1671169 Eletriptan CAS No. 143322-58-1

Eletriptan

Cat. No. B1671169
M. Wt: 382.5 g/mol
InChI Key: PWVXXGRKLHYWKM-LJQANCHMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Eletriptan is a medication used to treat acute migraine headaches in adults. It is not used to prevent migraine headaches and is not used for cluster headaches. Eletriptan works in the brain to relieve the pain from migraine headaches. It belongs to the group of medicines called triptans .


Synthesis Analysis

Eletriptan hydrobromide is a selective serotonin (5-HT (1)) agonist, used for the acute treatment of the headache phase of migraine attacks. During the manufacture of eletriptan hydrobromide, the formation of various impurities was observed and identified by LC-MS .


Molecular Structure Analysis

Eletriptan belongs to the class of organic compounds known as indoles, specifically a methylpyrrolidinyltryptamine substituted with a benzene sulfonyl derivative . In α-form, the indole nitrogen participates in intermolecular hydrogen bonding with O=S=O, the bromine anion forms a bond only with nitrogen of pyrrolidine moiety .


Chemical Reactions Analysis

Eletriptan is metabolized primarily by the CYP3A4 hepatic enzyme and therefore the concomitant administration of CYP3A4-potent inhibitors should be carefully evaluated .


Physical And Chemical Properties Analysis

Eletriptan has a favorable pharmacokinetic and pharmacodynamic profile expressed by bioavailability, half-life, and high selectivity for cranial arteries .

Scientific Research Applications

Pharmacokinetic and Pharmacodynamic Profile

Eletriptan is a 5-hydroxytryptamine1B/1D receptor agonist, known for its high bioavailability, half-life, and selectivity for cranial arteries. It has been established as an effective and well-tolerated option in the acute treatment of migraines, as evidenced by its extensive preapproval development program involving over 11,000 patients (Sandrini, Perrotta, & Nappi, 2006).

Craniovascular Selectivity

Research on eletriptan's craniovascular selectivity in human isolated blood vessels, including the middle meningeal artery and coronary artery, has shown its concentration-dependent effects. Its potency in the middle meningeal artery was found to be higher than in the coronary artery, indicating a favorable profile for treating migraines with limited coronary side effects (Humphrey, Fenvik, & Salonen, 2000).

Analytical Methods for Quality Control

A liquid chromatographic method has been developed for the assay of eletriptan in tablets, which is crucial for quality control in pharmaceutical production. This method offers a high degree of accuracy and precision, vital for ensuring the consistency and effectiveness of eletriptan-based medications (Sagirli, Önal, & Şensoy, 2008).

Pharmacological Analysis in Human Blood Vessels

In-depth pharmacological analysis of eletriptan's effects on human isolated blood vessels has demonstrated its effectiveness and specificity, highlighting its role in migraine treatment. This research provides insight into how eletriptan induces contraction in various blood vessels, contributing to its therapeutic effects (van den Broek et al., 2000).

Genotoxic Potential Assessment

A study assessing eletriptan's genotoxic potential found it to be non-cytotoxic but potentially weakly genotoxic at higher concentrations. This research is crucial for understanding the broader implications of eletriptan's use in human health, especially regarding long-term safety (Çayır, Cobanoglu, & Coşkun, 2020).

Comparative Effectiveness

Comparative studies have shown eletriptiptan's superiority over sumatriptan and other serotonin agonists in treating migraines, with better efficacy and similar adverse events. This underscores its role as a valuable option in migraine management (McCormack & Keating, 2006).

Pharmacokinetics in Hepatic Induction

A study evaluating eletriptan in human hepatocytes predicted no clinically significant induction of cytochrome P-450 3A4 protein in vivo at therapeutic doses. This finding is significant for understanding the drug's interaction potential and safety profile in clinical use (Pichard-Garcia et al., 2000).

Clinical Efficacy and Safety

Clinical trials and reviews have consistently highlighted eletriptan's efficacy and safety in treating acute migraines. Its pharmacokinetic and pharmacodynamic properties translate into a favorable safety profile and effectiveness, making it a valuable treatment option (Takiya, Piccininni, & Kamath, 2006).

Safety And Hazards

Eletriptan may cause serious side effects. Call your doctor at once if you have: fast, slow, or uneven heart rate; sudden severe stomach pain (especially after meals), constipation or diarrhea, weight loss; fever, diarrhea that is bloody; numbness, tingling, cold feeling or burning pain in your feet or toes; tightness or heavy feeling in your legs, pale or blue-colored appearance in your fingers or toes; severe headache, blurred vision, pounding in your neck or ears; or signs of a stroke . You should not use eletriptan if you have ever had heart disease, coronary artery disease, blood circulation problems, Wolff-Parkinson-White syndrome, uncontrolled high blood pressure, severe liver disease, a heart attack or stroke, or if your headache seems to be different from your usual migraine headaches .

properties

IUPAC Name

5-[2-(benzenesulfonyl)ethyl]-3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O2S/c1-24-12-5-6-19(24)15-18-16-23-22-10-9-17(14-21(18)22)11-13-27(25,26)20-7-3-2-4-8-20/h2-4,7-10,14,16,19,23H,5-6,11-13,15H2,1H3/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWVXXGRKLHYWKM-LJQANCHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1CC2=CNC3=C2C=C(C=C3)CCS(=O)(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC[C@@H]1CC2=CNC3=C2C=C(C=C3)CCS(=O)(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9046861
Record name Eletriptan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9046861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Eletriptan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014361
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Readily soluble as hydrobromide formulation, 1.18e-03 g/L
Record name Eletriptan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00216
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Eletriptan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014361
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Eletriptan binds with high affinity to 5-HT1B, 5-HT1D and 5-HT1F receptors, has modest affinity for 5-HT1A, 5-HT1E, 5-HT2B and 5-HT7 receptors, and little or no affinity for 5-HT2A, 5-HT2C, 5-HT3, 5-HT4, 5-HT5A and 5-HT6 receptors. In contrast, eletriptan displays insignificant pharmacological activity at adrenergic alpha1, alpha2, or beta; dopaminergic D1 or D2; muscarinic; or opioid receptors. While the full mechanism of action of 5-HT receptor agonists in relieving migrains is not fully elucidated, it is proposed that the activation of 5-HT1 receptors located on intracranial blood vessels leads to vasoconstriction that correlates with the relief of migraine headaches. It is also proposed that the activation of 5-HT1 receptors on sensory nerve endings in the trigeminal system leads to the inhibition of release of pro-inflammatory neuropeptides.
Record name Eletriptan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00216
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Eletriptan

CAS RN

143322-58-1
Record name Eletriptan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=143322-58-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Eletriptan [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143322581
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Eletriptan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00216
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Eletriptan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9046861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-3-[(-1-methylpyrrolidin-2-yl)methyl]-5-(2-phenylsulfonylethyl)- 1H-indole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ELETRIPTAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22QOO9B8KI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Eletriptan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014361
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Eletriptan
Reactant of Route 2
Eletriptan
Reactant of Route 3
Eletriptan
Reactant of Route 4
Reactant of Route 4
Eletriptan
Reactant of Route 5
Eletriptan
Reactant of Route 6
Eletriptan

Citations

For This Compound
6,260
Citations
LA Smith, A Oldman, HHJ McQuay… - Cochrane Database …, 1996 - cochranelibrary.com
… To date, these trials comprise the only data on eletriptan relevant to this review in a published or unpublished form; thus, searches of electronic databases for further trials of eletriptan …
Number of citations: 61 www.cochranelibrary.com
G Sandrini, A Perrotta, C Tassorelli… - Expert Opinion on Drug …, 2009 - Taylor & Francis
… Eletriptan was less potent than sumatriptan in the coronary artery (4299 ± … eletriptan and sumatriptan was higher in the meningeal artery than in the coronary artery (86-fold for eletriptan …
Number of citations: 10 www.tandfonline.com
NN Grujich, MJ Gawel - Expert Opinion on Investigational Drugs, 2001 - Taylor & Francis
… The relatively high lipophilicity of eletriptan compared to … between oral eletriptan and sumatriptan indicate that eletriptan 80 mg … eletriptan 80 mg than with sumatriptan 100 mg, …
Number of citations: 12 www.tandfonline.com
PJ Goadsby, MD Ferrari, J Olesen, LJ Stovner… - Neurology, 2000 - AAN Enterprises
… Background: Eletriptan is a potent and selective agonist at … In healthy volunteers, the pharmacokinetics of eletriptan are … 20 mg, 40 mg, or 80 mg of eletriptan for the treatment of an …
Number of citations: 222 n.neurology.org
A Bardsley-Elliot, S Noble - CNS drugs, 1999 - search.ebscohost.com
… of eletriptan provides rapid absorption, and improved oral bioavailability over that of sumatriptan.▴ In animal studies, eletriptan … Eletriptan was effective in reducing migraine pain from …
Number of citations: 15 search.ebscohost.com
…, Eletriptan Steering Committee - … : The Journal of …, 2003 - Wiley Online Library
… A complete list of the members of the Eletriptan Study Group … Eletriptan had a higher consistency of intrapatient response than placebo … All eletriptan doses yielded significant …
HC Diener - MONOGRAPHS IN CLINICAL NEUROSCIENCE, 2000 - books.google.com
… development of oral eletriptan. The first study 314 compared eletriptan 20–80 mg with sumatriptan (100 mg) and placebo [2, 3] and the second, study 305 compared eletriptan 40 and 80 …
Number of citations: 10 books.google.com
PL McCormack, GM Keating - Drugs, 2006 - Springer
… Eletriptan 80mg, and eletriptan 40mg in two of three studies, were also superior to placebo … The efficacy of eletriptan was consistent across three successive migraine attacks. Eletriptan …
Number of citations: 37 link.springer.com
HC Diener - Expert Review of Neurotherapeutics, 2005 - Taylor & Francis
… Eletriptan, similar to other triptans, is a … of eletriptan compared with the combination of ergotamine and caffeine, and selected oral triptans for the acute treatment of migraine. Eletriptan’s …
Number of citations: 21 www.tandfonline.com
JL Brandes, D Kudrow, R Cady, PJ Tiseo… - …, 2005 - journals.sagepub.com
… the 2-h pain-free rate on eletriptan 40 mg was 68% compared with 25% … eletriptan appeared to influence outcome more than the timing of the dose relative to headache onset. Eletriptan …
Number of citations: 105 journals.sagepub.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.